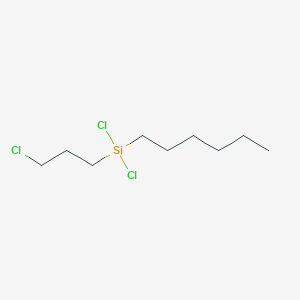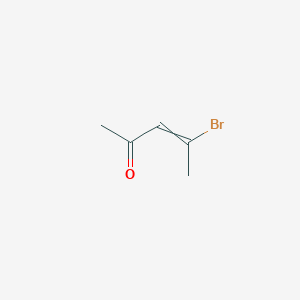
3-Penten-2-one, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 4-bromo-: is an organic compound with the molecular formula C5H7BrO It is a derivative of pentenone, where a bromine atom is substituted at the fourth position of the pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-Penten-2-one: One common method to prepare 3-Penten-2-one, 4-bromo- involves the bromination of 3-Penten-2-one. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Penten-2-one, 4-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2, Cl2) to form dihalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium thiolate (NaSR) for thiolation.
Addition Reactions: Bromine (Br2) or chlorine (Cl2) in solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are used for halogen addition reactions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Penten-2-one, 4-bromo- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical research to study enzyme-catalyzed reactions involving halogenated substrates.
Industry:
Mechanism of Action
Comparison with Similar Compounds
3-Penten-2-one: The parent compound without the bromine substitution.
4-Bromo-2-pentanone: A similar compound where the bromine atom is attached to a different position in the carbon chain.
Uniqueness:
Properties
CAS No. |
80356-20-3 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
4-bromopent-3-en-2-one |
InChI |
InChI=1S/C5H7BrO/c1-4(6)3-5(2)7/h3H,1-2H3 |
InChI Key |
SFEGAWKULWWXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

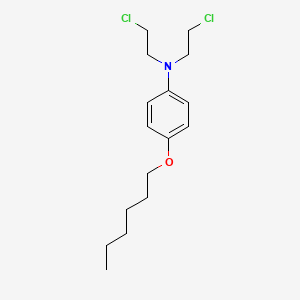

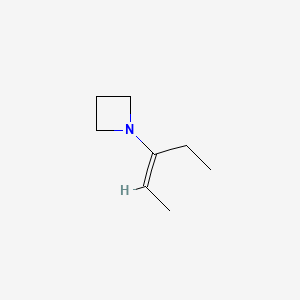

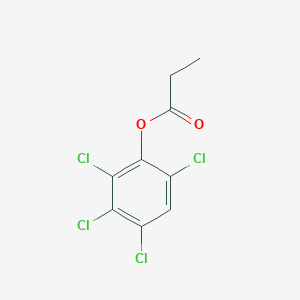
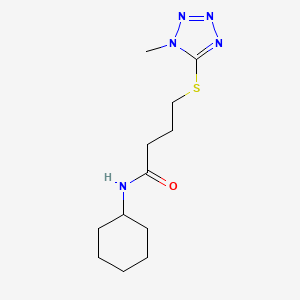
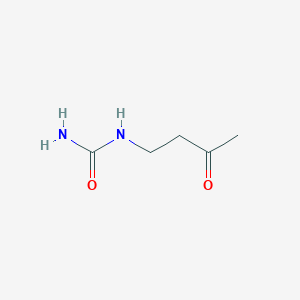
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
